molecular formula C19H18ClN3O2 B5816966 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5816966
M. Wt: 355.8 g/mol
InChI Key: LYABBEVRTWDCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as CMBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its ability to inhibit various enzymes and signaling pathways in the body, which makes it a useful tool for studying the mechanisms of inflammation and cancer. However, one of the limitations of using 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One of the directions is to investigate its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Another direction is to study the structure-activity relationship of 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide and develop more potent analogs. Additionally, the use of 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in combination with other drugs or therapies may also be explored.

Synthesis Methods

The synthesis of 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbonyl chloride. The second step involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbonyl chloride with N-ethyl-2-amino-benzamide in the presence of triethylamine to form 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide.

Scientific Research Applications

2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

2-chloro-N-ethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-3-23(19(24)15-9-4-5-10-16(15)20)12-17-21-18(22-25-17)14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYABBEVRTWDCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.